2-Ethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
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Overview
Description
2-Ethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone is an organic compound with the molecular formula C17H19N3OS and a molecular weight of 313.424 g/mol . This compound is part of the thiosemicarbazone family, which is known for its diverse pharmacological properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 2-ethoxybenzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:
- Dissolve 2-ethoxybenzaldehyde in ethanol.
- Add N-(3-methylphenyl)thiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Ethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Ethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and organocatalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its cytotoxic activities against various cancer cell lines.
Industry: Employed in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Ethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with cellular targets such as enzymes and proteins. The thiosemicarbazone moiety can chelate metal ions, which may inhibit metalloproteins and enzymes involved in cellular processes . This chelation disrupts the normal function of these proteins, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 4-Ethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 2-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 4-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
Uniqueness
2-Ethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to its specific ethoxy and methyl substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance its solubility in organic solvents, while the methyl group can affect its steric and electronic properties .
Properties
CAS No. |
348601-89-8 |
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Molecular Formula |
C17H19N3OS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[(E)-(2-ethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C17H19N3OS/c1-3-21-16-10-5-4-8-14(16)12-18-20-17(22)19-15-9-6-7-13(2)11-15/h4-12H,3H2,1-2H3,(H2,19,20,22)/b18-12+ |
InChI Key |
SRDVJBAJXJVYSS-LDADJPATSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=S)NC2=CC=CC(=C2)C |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=S)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
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